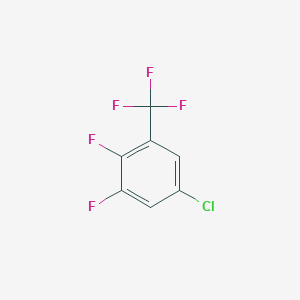
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF5. This compound is part of the benzene derivatives family, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by halogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes safety measures due to the reactive nature of halogenating agents.
化学反応の分析
Types of Reactions
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typical in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in the development of pharmaceuticals, particularly in designing molecules with specific biological targets.
Industry: It serves as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine, fluorine, and trifluoromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
類似化合物との比較
Similar Compounds
- 2,3-Difluorobenzotrifluoride
- 3,4-Difluoro-5-(trifluoromethyl)bromobenzene
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and unique electronic effects. Compared to similar compounds, it offers a different balance of steric and electronic factors, making it valuable in specific synthetic applications.
特性
分子式 |
C7H2ClF5 |
|---|---|
分子量 |
216.53 g/mol |
IUPAC名 |
5-chloro-1,2-difluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H |
InChIキー |
CXPCHWZVOGXZPG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















